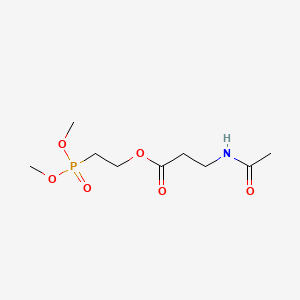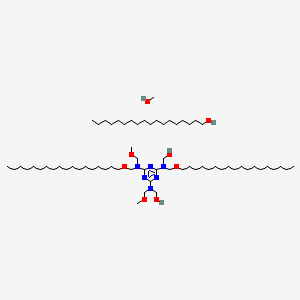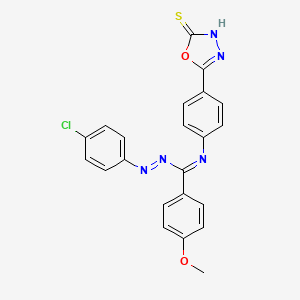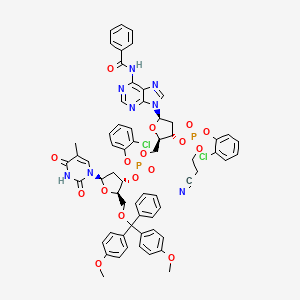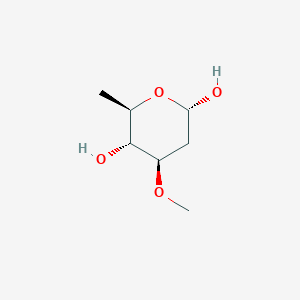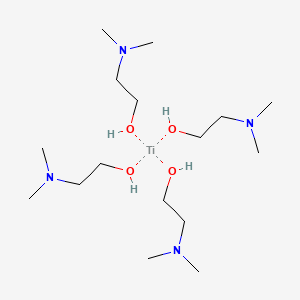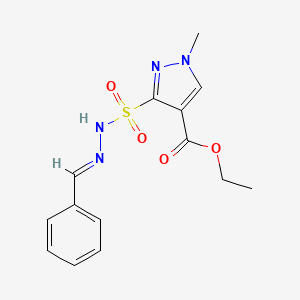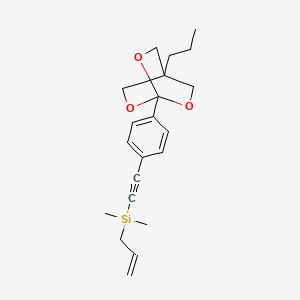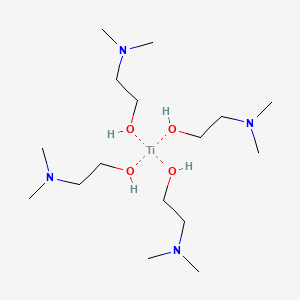
Titanium(4+) 2-(dimethylamino)ethanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction principles as the laboratory methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis reactions.
Biology: Acts as a catalyst in certain biochemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical and biochemical processes, influencing the rate and outcome of these reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Similar structure with different positions of the chlorine and carboxylic acid groups.
Uniqueness
3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which influences its reactivity and properties. This unique structure makes it valuable for specific synthetic applications and research purposes.
属性
CAS 编号 |
52406-71-0 |
|---|---|
分子式 |
C16H44N4O4Ti |
分子量 |
404.41 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethanol;titanium |
InChI |
InChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3; |
InChI 键 |
CEECBFPZGQQOPA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


